Cas no 187675-51-0 (2-acetamido-3-(trimethylsilyl)propanoic acid)
2-acetamido-3-(trimethylsilyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-acetamido-3-(trimethylsilyl)propanoic acid
- EN300-1299703
- 187675-51-0
-
- Inchi: 1S/C8H17NO3Si/c1-6(10)9-7(8(11)12)5-13(2,3)4/h7H,5H2,1-4H3,(H,9,10)(H,11,12)
- InChI Key: YXFFXZFQRMEOTR-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)CC(C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 203.09776994g/mol
- Monoisotopic Mass: 203.09776994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
2-acetamido-3-(trimethylsilyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1299703-0.05g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 0.05g |
$719.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-0.1g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 0.1g |
$755.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-0.25g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 0.25g |
$789.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-0.5g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 0.5g |
$823.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-1.0g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 1g |
$857.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-2.5g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 2.5g |
$1680.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-5.0g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 5g |
$2485.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-10.0g |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 10g |
$3683.0 | 2023-05-23 | ||
| Enamine | EN300-1299703-50mg |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 50mg |
$803.0 | 2023-09-30 | ||
| Enamine | EN300-1299703-100mg |
2-acetamido-3-(trimethylsilyl)propanoic acid |
187675-51-0 | 100mg |
$842.0 | 2023-09-30 |
2-acetamido-3-(trimethylsilyl)propanoic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-acetamido-3-(trimethylsilyl)propanoic acid
Recent Advances in the Study of 2-acetamido-3-(trimethylsilyl)propanoic acid (CAS: 187675-51-0)
The compound 2-acetamido-3-(trimethylsilyl)propanoic acid (CAS: 187675-51-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This silicon-containing amino acid derivative is being explored for its unique physicochemical properties and potential applications in drug design, peptide modification, and bioconjugation strategies. Recent studies have highlighted its role as a versatile building block for the synthesis of novel bioactive molecules with enhanced stability and pharmacokinetic profiles.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-acetamido-3-(trimethylsilyl)propanoic acid in the development of protease-resistant peptide analogs. The trimethylsilyl group was found to significantly enhance metabolic stability while maintaining biological activity, offering new possibilities for peptide-based therapeutics. The research team utilized solid-phase peptide synthesis to incorporate this modified amino acid into various peptide sequences, observing improved half-lives in serum stability assays.
In the area of bioconjugation chemistry, a recent Nature Communications article (2024) reported on the use of 187675-51-0 as a novel linker for antibody-drug conjugates (ADCs). The silicon-containing moiety was shown to provide superior stability in physiological conditions compared to traditional carbon-based linkers, while allowing for efficient drug release at target sites. This advancement addresses one of the key challenges in ADC development - the balance between systemic stability and intracellular drug release.
Structural biology studies have also benefited from this compound. Research published in ACS Chemical Biology (2023) utilized 2-acetamido-3-(trimethylsilyl)propanoic acid as a heavy-atom derivative for phase determination in protein crystallography. The trimethylsilyl group provided sufficient electron density for structure solution while being less disruptive to protein structure than traditional heavy atoms, offering a new tool for challenging crystallographic projects.
The synthetic accessibility of 187675-51-0 has been improved through recent methodological developments. A 2024 Organic Process Research & Development paper described a scalable, high-yield synthesis route using continuous flow chemistry, addressing previous limitations in large-scale production. This advancement is particularly important as demand for this building block increases in both academic and industrial settings.
Looking forward, researchers are exploring the potential of 2-acetamido-3-(trimethylsilyl)propanoic acid in mRNA delivery systems, where its unique properties may help address current challenges in nucleic acid therapeutics. Preliminary results from unpublished studies suggest that silicon-containing amino acid derivatives can improve the stability and cellular uptake of lipid nanoparticles, potentially leading to more efficient delivery platforms.
In conclusion, 2-acetamido-3-(trimethylsilyl)propanoic acid (187675-51-0) represents an increasingly important tool in modern medicinal chemistry and chemical biology. Its applications span from peptide therapeutics to structural biology and drug delivery systems, with new uses continuing to emerge. As synthetic methods improve and our understanding of its properties deepens, this compound is likely to play an even greater role in the development of next-generation pharmaceuticals and research tools.
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